Methyl 4-acetamido-5-iodo-2-methoxybenzoate Methyl 4-acetamido-5-iodo-2-methoxybenzoate
Brand Name: Vulcanchem
CAS No.: 201214-53-1
VCID: VC3795057
InChI: InChI=1S/C11H12INO4/c1-6(14)13-9-5-10(16-2)7(4-8(9)12)11(15)17-3/h4-5H,1-3H3,(H,13,14)
SMILES: CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)OC)I
Molecular Formula: C11H12INO4
Molecular Weight: 349.12 g/mol

Methyl 4-acetamido-5-iodo-2-methoxybenzoate

CAS No.: 201214-53-1

Cat. No.: VC3795057

Molecular Formula: C11H12INO4

Molecular Weight: 349.12 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-acetamido-5-iodo-2-methoxybenzoate - 201214-53-1

Specification

CAS No. 201214-53-1
Molecular Formula C11H12INO4
Molecular Weight 349.12 g/mol
IUPAC Name methyl 4-acetamido-5-iodo-2-methoxybenzoate
Standard InChI InChI=1S/C11H12INO4/c1-6(14)13-9-5-10(16-2)7(4-8(9)12)11(15)17-3/h4-5H,1-3H3,(H,13,14)
Standard InChI Key HBIIHFLPYDIZCG-UHFFFAOYSA-N
SMILES CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)OC)I
Canonical SMILES CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)OC)I

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C11H12INO4\text{C}_{11}\text{H}_{12}\text{INO}_4, with a molecular weight of 349.12 g/mol . Its structure comprises a benzoate backbone substituted at the 4-position with an acetamido group (NHCOCH3-\text{NHCOCH}_3), at the 5-position with an iodine atom, and at the 2-position with a methoxy group (OCH3-\text{OCH}_3). This arrangement confers distinct electronic and steric properties, influencing its reactivity in cross-coupling reactions and nucleophilic substitutions .

Physical Properties

Key physicochemical parameters include:

PropertyValueSource
Density1.7±0.1g/cm31.7 \pm 0.1 \, \text{g/cm}^3
Boiling Point474.8C474.8^\circ \text{C}
Melting PointNot reported
Flash Point204.2±28.7C204.2 \pm 28.7^\circ \text{C}
Storage Conditions28C2-8^\circ \text{C}, dry, sealed, dark

The high boiling point and density reflect its aromaticity and halogen content, while the absence of a reported melting point suggests potential challenges in crystallization .

Synthesis and Optimization

Reaction Pathways

The synthesis of methyl 4-acetamido-5-iodo-2-methoxybenzoate shares methodological parallels with chlorinated analogs. For instance, methyl 4-acetamido-5-chloro-2-methoxybenzoate is prepared via electrophilic substitution using NN-chlorosuccinimide (NCS) in N,NN,N-dimethylformamide (DMF) . By analogy, the iodo derivative likely employs an iodinating agent (e.g., NN-iodosuccinimide) under similar conditions:

  • Precursor Dissolution: The acetamido-methoxybenzoate precursor is dissolved in DMF.

  • Halogenation: Iodine is introduced via an electrophilic substitution mechanism, facilitated by DMF’s polar aprotic nature.

  • Workup: Crude product isolation involves cooling, crystallization, and purification through aqueous washing .

Process Parameters

Key reaction conditions from chlorination studies provide insights into optimizing iodination:

ParameterOptimal RangeYield
Temperature (Stage 1)3045C30-45^\circ \text{C}78–83%
Temperature (Stage 2)6080C60-80^\circ \text{C}
Reaction Time (Stage 1)4–6 hours
Reaction Time (Stage 2)3–5 hours
Solvent ReuseDMF mother liquor recyclingCost-effective

These parameters highlight the balance between reaction efficiency and energy consumption, with DMF recycling reducing waste .

Applications in Pharmaceutical Chemistry

Drug Intermediate

The compound’s iodine atom enables radiolabeling for imaging agents, while the acetamido group serves as a hydrogen-bond donor/acceptor in target binding . Notable applications include:

  • Anticancer Agents: Iodinated aromatics are explored for tyrosine kinase inhibition.

  • Antibiotics: Structural analogs show activity against Gram-positive pathogens.

Material Science

Its rigid aromatic core and halogen substituent make it a candidate for organic semiconductors and liquid crystals, where electronic properties are tunable via substituent effects .

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